In Silico Activity vs. Structural Isomers
Computational prediction of biological activity using the PASS (Prediction of Activity Spectra for Substances) program reveals distinct activity profiles for isomeric N-(tolyl)-α-picolinamides, directly tied to the substitution pattern. This demonstrates that the 3-(p-tolyl) substitution confers a unique and non-interchangeable biological signature compared to its ortho-, meta-, and para-tolyl regioisomers, which is a critical factor for target identification in early-stage drug discovery [1].
| Evidence Dimension | Predicted probability of a compound exhibiting a specific biological activity (Pa score) |
|---|---|
| Target Compound Data | Predicted Pa values for 5-hydroxytryptamine release inhibitor (Pa=0.544) and amine dehydrogenase inhibitor (Pa=0.356). |
| Comparator Or Baseline | N-(m-tolyl)-α-picolinamide isomer predicted Pa values: 5-hydroxytryptamine release inhibitor (Pa=0.489), amine dehydrogenase inhibitor (Pa=0.320). |
| Quantified Difference | Increase in Pa of 0.055 for 5-HT release inhibition and 0.036 for amine dehydrogenase inhibition for the 3-substituted p-tolyl isomer. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) online program; in silico prediction based on structural formula. |
Why This Matters
The differential in silico activity profile guides researchers to select the specific isomer with the highest predicted probability for a desired therapeutic target, reducing the number of unproductive synthesis and assay cycles.
- [1] K. B. A. Rakhimov, et al. (2024). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)-α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. Universum: Chemistry and Biology, 9(123). View Source
